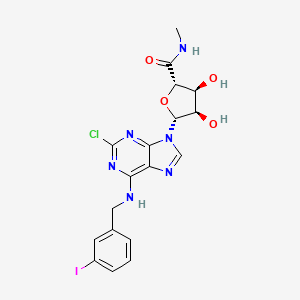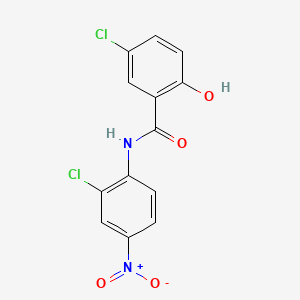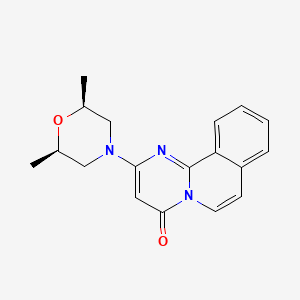
AG14361
Overview
Description
AG-14361 is a potent inhibitor of poly (adenosine diphosphate-ribose) polymerase 1 (PARP1), a nuclear enzyme critically involved in DNA repair pathways. This compound has shown significant potential in enhancing the effectiveness of chemotherapeutic agents and radiation therapy in various cancer cell lines .
Mechanism of Action
Target of Action
AG14361, also known as Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro-, is a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is involved in DNA damage repair, making it an appealing target for chemo- and radio-potentiation .
Mode of Action
This compound interacts with PARP-1, inhibiting its activity . This inhibition is observed in both permeabilized and intact SW620 cells, with IC50 values of 29 nM and 14 nM, respectively . The inhibition of PARP-1 by this compound prevents the rapid activation of PARP after treatment with alkylating agents, leading to NAD depletion .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, the combination of this compound with sirolimus significantly delayed allograft growth . Furthermore, the efficacy of this compound can be affected by the genetic makeup of the cells, as seen in its differential effects on PARP-1 +/+ and PARP-1 -/- cells .
Biochemical Analysis
Biochemical Properties
AG14361 interacts with PARP, inhibiting its activity and thereby affecting the repair of DNA strand breaks . This interaction is highly specific, with an inhibition constant of less than 5 nM .
Cellular Effects
In human cancer cell lines such as A549, LoVo, and SW620, this compound inhibits cell proliferation . It also enhances the cytotoxicity of DNA-damaging chemotherapy and radiation therapy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PARP-1-mediated DNA repair. This increases the cytotoxicity of DNA-damaging cancer therapeutics .
Temporal Effects in Laboratory Settings
In vitro studies have shown that this compound prevents NAD depletion, a measure of PARP activation, in a dose-dependent manner . This suggests that this compound has a rapid effect on PARP activation and can maintain its inhibitory effect over time .
Dosage Effects in Animal Models
In vivo studies have shown that this compound enhances the antitumor effects of DNA-damaging drugs such as temozolomide and topoisomerase I inhibitors . The effects of this compound vary with different dosages, suggesting a dose-dependent response .
Metabolic Pathways
Given its role as a PARP inhibitor, it likely interacts with enzymes involved in DNA repair and potentially affects metabolic flux or metabolite levels .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to the nucleus where it can interact with PARP .
Subcellular Localization
This compound is likely localized to the nucleus given its role as a PARP inhibitor. In the nucleus, it can inhibit PARP and thereby affect DNA repair processes .
Preparation Methods
AG-14361 can be synthesized through a series of chemical reactions involving specific reagents and conditions. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
AG-14361 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of AG-14361 may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
AG-14361 has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a tool compound to study the inhibition of PARP1 and its effects on DNA repair mechanisms.
Biology: AG-14361 is used to investigate the role of PARP1 in cellular processes such as apoptosis, cell cycle regulation, and gene expression.
Medicine: This compound has shown promise in cancer research, particularly in enhancing the efficacy of chemotherapeutic agents and radiation therapy.
Comparison with Similar Compounds
AG-14361 is unique in its high potency and selectivity for PARP1 compared to other PARP inhibitors. Some similar compounds include:
Olaparib: Another potent PARP inhibitor used in the treatment of ovarian and breast cancers.
Rucaparib: A PARP inhibitor used for the treatment of ovarian cancer.
Niraparib: A PARP inhibitor used for the maintenance treatment of ovarian cancer.
AG-14361 stands out due to its higher potency and ability to enhance the efficacy of chemotherapeutic agents and radiation therapy .
Properties
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKJSSBJKFLZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186513 | |
| Record name | AG-14361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328543-09-5 | |
| Record name | AG-14361 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328543095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-14361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AG-14361 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N0U0K50I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)

